2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrazine is a complex organic compound featuring a pyrazine ring linked to a piperidine moiety, which is further connected to a pyridine ring substituted with a trifluoromethyl group
Mechanism of Action
Target of Action
It is suggested that it may have an effect on sodium channel isoforms, such as na v 18 .
Biochemical Pathways
It is suggested that it may have an impact on pathways related to pain signaling, given its efficacy in rodent models of pain .
Result of Action
(3-(Pyrazin-2-yloxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone has shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a pyrazine derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated derivative .
Scientific Research Applications
2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrazine has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives and trifluoromethyl-substituted compounds, such as:
- 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone
- 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone
Uniqueness
What sets 2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrazine apart from similar compounds is its unique combination of functional groups and structural features. The presence of both the pyrazine and piperidine moieties, along with the trifluoromethyl-substituted pyridine ring, provides a distinct set of chemical and biological properties that can be leveraged for various applications .
Properties
IUPAC Name |
(3-pyrazin-2-yloxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)13-4-3-11(8-22-13)15(24)23-7-1-2-12(10-23)25-14-9-20-5-6-21-14/h3-6,8-9,12H,1-2,7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHVQUFZYFWFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.